Letrozole-d4 (major)
Overview
Description
Synthesis Analysis
Letrozole and its derivatives, including Letrozole-d4, can be synthesized through various chemical reactions, involving key steps that ensure its high selectivity and potency as an aromatase inhibitor. A promoted route to synthesizing letrozole has been introduced, utilizing chlorobenzonitrile as reactants, which improves the preparation of letrozole acetate. This method is cheap, easy to operate, and has instructional significance for industrial production and experimental teaching (Fan, 2012).
Molecular Structure Analysis
The molecular structure and geometry of letrozole have been extensively studied, revealing insights into its stability, spectral properties, quantum mechanical properties, and intramolecular electron transfer properties. These studies utilize computational tools to search for stable conformers and understand the compound's reactivity descriptors and activity sites toward electrophilic and nucleophilic attacks (Almuqrin et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving letrozole demonstrate its ability to form self-assemblies with graphene sheets and fullerenes, leading to enhancements in non-linear optical properties and surface-enhanced Raman spectra. The electronic absorption behavior and global chemical reactivity descriptors of letrozole provide valuable information about its reactivity and stability (Almuqrin et al., 2020).
Scientific Research Applications
Infertility Treatment
- Summary of Application : Letrozole has been used with increasing frequency in infertility therapy . It has been utilized in infertile pre-menopausal women because of its ability to enhance FSH production for ovulation induction .
- Methods of Application : Letrozole blocks the conversion of C-19 androgens to C-18 estrogens by competitively inhibiting the enzyme, aromatase (cytochrome P-450 19), which is an essential step in estrogen biosynthesis in the ovary and other tissues .
- Results or Outcomes : The use of letrozole results in increased androgens and decreased estrogens in tissues throughout the body . It has proven to be a valuable drug in the treatment of estrogen receptor–positive breast cancers .
Breast Cancer Treatment
- Summary of Application : Letrozole has been used in the treatment of estrogen receptor–positive breast cancers, which constitute about two-thirds of all breast cancers .
- Methods of Application : Letrozole is a highly potent and selective AI that inhibits the enzyme activity of intracellular aromatase at the major sites where it is found, resulting in almost complete suppression of whole body aromatization .
- Results or Outcomes : The potent anti-tumor effects of letrozole were demonstrated in several animal models . Studies with MCF-7Ca xenografts successfully predicted that letrozole would be clinically superior to the previous gold standard tamoxifen and also indicated that it may be more effective than other AIs .
Anovulation Treatment
- Summary of Application : Letrozole has been used to treat anovulation . Anovulation is a common cause of female infertility and it can occur for many reasons, including PCOS (polycystic ovary syndrome), obesity, low body weight, hyperprolactinemia, and others .
- Methods of Application : Letrozole is administered orally. It works by inhibiting aromatase, which converts androgens into estrogens. This leads to decreased estrogen levels, which increases the secretion of FSH and LH, hormones that stimulate ovulation .
- Results or Outcomes : The use of letrozole has been shown to induce ovulation in women who were previously anovulatory .
Advanced HR+ HER2- Breast Cancer Treatment
- Summary of Application : Letrozole, given with ribociclib, is indicated to treat pre, peri, and postmenopausal women with HR+ and human epidermal growth factor 2 (HER2) negative advanced or metastatic breast cancer .
- Methods of Application : Letrozole is administered orally. It works by inhibiting aromatase, which reduces the production of estrogen, a hormone that can stimulate the growth of breast cancer cells .
- Results or Outcomes : The combination of letrozole and ribociclib has been shown to be effective in treating HR+ HER2- advanced or metastatic breast cancer .
Kinetic Isotope Effect Studies
- Summary of Application : Letrozole-d4 is a deuterated version of Letrozole and is useful in kinetic isotope effect studies .
- Methods of Application : In kinetic isotope effect studies, the reaction rate of a molecule containing a particular isotope is compared with the rate of the same reaction involving the same molecule but with a different isotope .
- Results or Outcomes : These studies can provide valuable information about reaction mechanisms .
Internal Standard in NMR Experiments
- Summary of Application : Letrozole-d4 can be used as an internal standard in Nuclear Magnetic Resonance (NMR) experiments .
- Methods of Application : An internal standard in NMR is a reference signal used to calibrate the chemical shift scale and to improve the accuracy and precision of quantitative analyses .
- Results or Outcomes : The use of Letrozole-d4 as an internal standard can enhance the reliability and reproducibility of NMR experiments .
Safety And Hazards
Future Directions
Letrozole has been used in a wide range of infertility settings. It has been more than 20 years since the initial clinical trial of letrozole for ovulation induction . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility .
properties
IUPAC Name |
4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJKCIUCZWXJDR-NMRLXUNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Letrozole-d4 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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